molecular formula C15H11BrClFO3 B13011236 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde

2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde

Cat. No.: B13011236
M. Wt: 373.60 g/mol
InChI Key: XQZGDPNWRNIVMW-UHFFFAOYSA-N
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Description

2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde is a complex organic compound with the molecular formula C16H12BrClFO3. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of the core benzaldehyde structure. One common method includes the bromination of a methoxybenzaldehyde derivative, followed by the introduction of the 2-chloro-4-fluorobenzyl group through an etherification reaction. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as potassium carbonate or sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzoic acid.

    Reduction: Formation of 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzyl alcohol.

Scientific Research Applications

2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting or modifying their activity. The aldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluorobenzyl bromide
  • 4-Fluorobenzyl bromide
  • 2-Bromo-4-chloro-6-fluoroaniline

Uniqueness

Compared to similar compounds, 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde is unique due to the combination of bromine, chlorine, and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. This makes it a versatile intermediate in various synthetic pathways and a valuable tool in scientific research.

Properties

Molecular Formula

C15H11BrClFO3

Molecular Weight

373.60 g/mol

IUPAC Name

2-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-methoxybenzaldehyde

InChI

InChI=1S/C15H11BrClFO3/c1-20-14-4-10(7-19)12(16)6-15(14)21-8-9-2-3-11(18)5-13(9)17/h2-7H,8H2,1H3

InChI Key

XQZGDPNWRNIVMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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